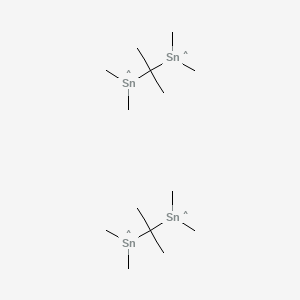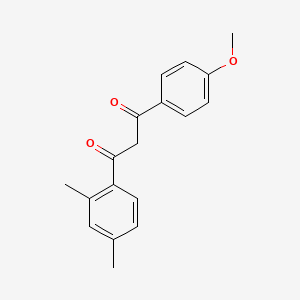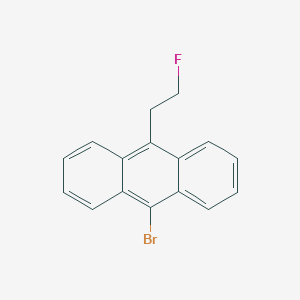
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It features a pyridinium ion attached to a 1,3-dithiolan ring, with a perchlorate anion
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 1,3-dithiolane in the presence of a suitable oxidizing agent to form the pyridinium ion. The resulting product is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide, altering the compound’s properties.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism by which 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridinium ion can interact with nucleophilic sites in biological molecules, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate include:
1-(1,3-Dithiolan-2-yl)benzene: This compound features a benzene ring instead of a pyridinium ion, leading to different chemical properties and reactivity.
1-(1,3-Dithiolan-2-yl)imidazole: The imidazole ring provides different electronic properties and potential biological activities compared to the pyridinium ion.
1-(1,3-Dithiolan-2-yl)pyrrole:
The uniqueness of this compound lies in its combination of a pyridinium ion and a dithiolan ring, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
91679-44-6 |
|---|---|
Molekularformel |
C8H10ClNO4S2 |
Molekulargewicht |
283.8 g/mol |
IUPAC-Name |
1-(1,3-dithiolan-2-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C8H10NS2.ClHO4/c1-2-4-9(5-3-1)8-10-6-7-11-8;2-1(3,4)5/h1-5,8H,6-7H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
SNBCAQKWTFJVGU-UHFFFAOYSA-M |
Kanonische SMILES |
C1CSC(S1)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















